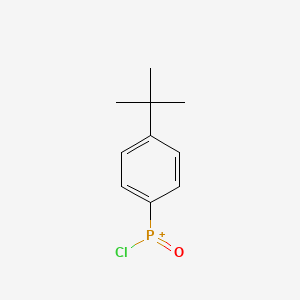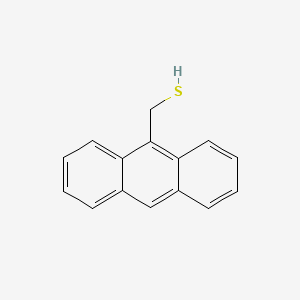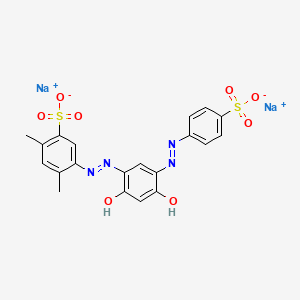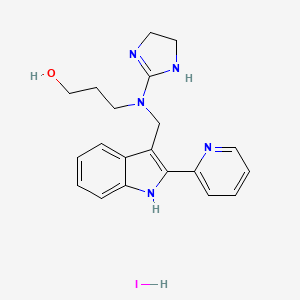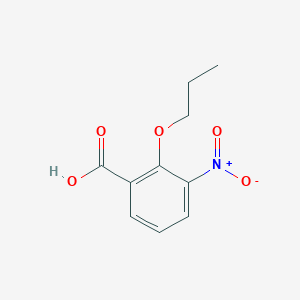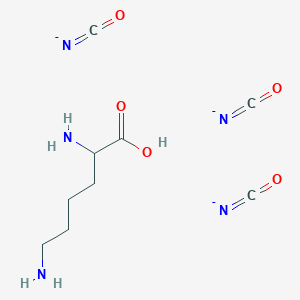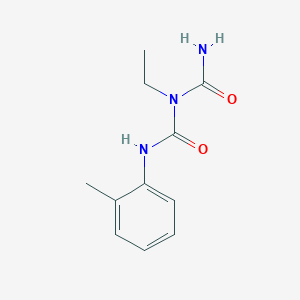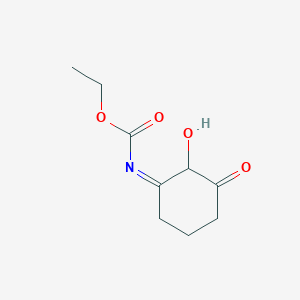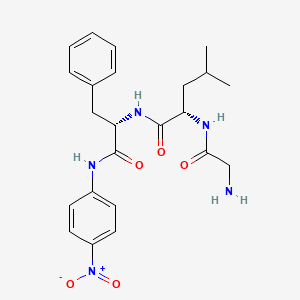![molecular formula C18H16N4S B14455051 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine CAS No. 73819-28-0](/img/structure/B14455051.png)
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamidine group attached to a thienyl ring, further connected to a carbamimidoylphenyl group. It is known for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thienyl ring.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
科学研究应用
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for specific enzymes, making it valuable in studying enzyme functions and interactions.
作用机制
The mechanism of action of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of these enzymes, inhibiting their activity by preventing substrate binding or catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
相似化合物的比较
Similar Compounds
Diminazene: Known for its anti-infective properties, particularly against protozoa.
K313: A structural analog with inhibitory effects on protein arginine methyltransferases.
Uniqueness
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
73819-28-0 |
|---|---|
分子式 |
C18H16N4S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
4-[5-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
InChI 键 |
UHNLSPPEMSHVID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


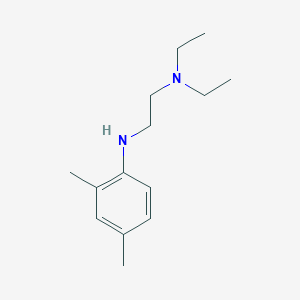
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
